molecular formula C15H14ClN3O3 B5847525 N'-{[2-(3-chlorophenoxy)propanoyl]oxy}-3-pyridinecarboximidamide

N'-{[2-(3-chlorophenoxy)propanoyl]oxy}-3-pyridinecarboximidamide

Cat. No. B5847525
M. Wt: 319.74 g/mol
InChI Key: JBQVNWWLWBANOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[2-(3-chlorophenoxy)propanoyl]oxy}-3-pyridinecarboximidamide, also known as CR-8, is a small molecule inhibitor that has shown promising results in various scientific research applications. This compound is synthesized through a series of chemical reactions and has been studied extensively for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments.

Mechanism of Action

N'-{[2-(3-chlorophenoxy)propanoyl]oxy}-3-pyridinecarboximidamide exerts its effects by inhibiting specific enzymes involved in various cellular processes. Specifically, N'-{[2-(3-chlorophenoxy)propanoyl]oxy}-3-pyridinecarboximidamide inhibits the activity of cyclin-dependent kinase 9 (CDK9) and glycogen synthase kinase 3β (GSK3β), which are involved in cancer cell proliferation and inflammatory cytokine production, respectively. By inhibiting these enzymes, N'-{[2-(3-chlorophenoxy)propanoyl]oxy}-3-pyridinecarboximidamide can effectively inhibit the growth of cancer cells and reduce inflammation.
Biochemical and Physiological Effects:
N'-{[2-(3-chlorophenoxy)propanoyl]oxy}-3-pyridinecarboximidamide has been shown to have several biochemical and physiological effects. In cancer cells, N'-{[2-(3-chlorophenoxy)propanoyl]oxy}-3-pyridinecarboximidamide inhibits the activity of CDK9, which is involved in the regulation of gene expression and cell cycle progression. By inhibiting CDK9, N'-{[2-(3-chlorophenoxy)propanoyl]oxy}-3-pyridinecarboximidamide can effectively inhibit the growth of cancer cells. In inflammatory cells, N'-{[2-(3-chlorophenoxy)propanoyl]oxy}-3-pyridinecarboximidamide inhibits the activity of GSK3β, which is involved in the regulation of inflammatory cytokine production. By inhibiting GSK3β, N'-{[2-(3-chlorophenoxy)propanoyl]oxy}-3-pyridinecarboximidamide can effectively reduce inflammation.

Advantages and Limitations for Lab Experiments

N'-{[2-(3-chlorophenoxy)propanoyl]oxy}-3-pyridinecarboximidamide has several advantages for lab experiments, including its small size, ease of synthesis, and specificity for CDK9 and GSK3β. However, N'-{[2-(3-chlorophenoxy)propanoyl]oxy}-3-pyridinecarboximidamide also has some limitations, including its low solubility in aqueous solutions and potential off-target effects.

Future Directions

For the study of N'-{[2-(3-chlorophenoxy)propanoyl]oxy}-3-pyridinecarboximidamide include the development of more potent and selective inhibitors, investigation of its role in other cellular processes, and exploration of its use in combination with other cancer therapies.

Synthesis Methods

The synthesis of N'-{[2-(3-chlorophenoxy)propanoyl]oxy}-3-pyridinecarboximidamide involves a series of chemical reactions starting from commercially available starting materials. The first step involves the reaction of 3-chlorophenol with 2-bromopropanoic acid in the presence of a base to form 2-(3-chlorophenoxy)propanoic acid. This intermediate is then reacted with thionyl chloride to form the corresponding acid chloride, which is then reacted with 3-aminopyridine in the presence of a base to form N'-{[2-(3-chlorophenoxy)propanoyl]oxy}-3-pyridinecarboximidamide.

Scientific Research Applications

N'-{[2-(3-chlorophenoxy)propanoyl]oxy}-3-pyridinecarboximidamide has shown promising results in various scientific research applications, including cancer research, inflammation, and autoimmune diseases. In cancer research, N'-{[2-(3-chlorophenoxy)propanoyl]oxy}-3-pyridinecarboximidamide has been shown to inhibit the growth of cancer cells by targeting specific enzymes involved in cancer cell proliferation. In inflammation and autoimmune diseases, N'-{[2-(3-chlorophenoxy)propanoyl]oxy}-3-pyridinecarboximidamide has been shown to inhibit the production of inflammatory cytokines, which are involved in the pathogenesis of these diseases.

properties

IUPAC Name

[(Z)-[amino(pyridin-3-yl)methylidene]amino] 2-(3-chlorophenoxy)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN3O3/c1-10(21-13-6-2-5-12(16)8-13)15(20)22-19-14(17)11-4-3-7-18-9-11/h2-10H,1H3,(H2,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBQVNWWLWBANOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)ON=C(C1=CN=CC=C1)N)OC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C(=O)O/N=C(/C1=CN=CC=C1)\N)OC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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